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molecular formula C12H8ClN3 B8650516 2-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile CAS No. 84596-06-5

2-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile

Cat. No. B8650516
M. Wt: 229.66 g/mol
InChI Key: FKPDXOLQFRRISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04508722

Procedure details

Sodium methoxide (16.2 grams) in 300 ml methanol and malononitrile (19.8 grams) in 50-100 ml methanol were added to N-[2-(4-chlorophenyl)-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium perchlorate (101.1 grams) in 300 ml pyridine at 0° C. in an ice-alcohol bath. The reaction mixture was stirred at room temperature for about 20 hours and then recooled to 0° C. Ammonium hydroxide (120 ml) was added and after three hours, a copious precipitate formed. The solid was filtered, washed with water, and shown by NMR to be the desired product, yield 44 grams, m.p. 202°-204° C. Addition of 600-800 ml of water to the filtrate gave additional product although impurities were present.
Name
Sodium methoxide
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
N-[2-(4-chlorophenyl)-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium perchlorate
Quantity
101.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 (± 25) mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4](#[N:8])[CH2:5][C:6]#[N:7].Cl([O-])(=O)(=O)=O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[CH:26]N(C)C)[CH:22]=[N+:23](C)C)=[CH:17][CH:16]=1.[OH-].[NH4+]>CO.N1C=CC=CC=1>[NH2:7][C:6]1[C:5]([C:4]#[N:8])=[CH:26][C:21]([C:18]2[CH:17]=[CH:16][C:15]([Cl:14])=[CH:20][CH:19]=2)=[CH:22][N:23]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Sodium methoxide
Quantity
16.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
19.8 g
Type
reactant
Smiles
C(CC#N)#N
Name
N-[2-(4-chlorophenyl)-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium perchlorate
Quantity
101.1 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].ClC1=CC=C(C=C1)C(C=[N+](C)C)=CN(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
75 (± 25) mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for about 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to 0° C
CUSTOM
Type
CUSTOM
Details
a copious precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
Addition of 600-800 ml of water to the filtrate
CUSTOM
Type
CUSTOM
Details
gave additional product although impurities

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
NC1=NC=C(C=C1C#N)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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